molecular formula C9H14N4O B7757510 6-methyl-2-piperazin-1-yl-1H-pyrimidin-4-one

6-methyl-2-piperazin-1-yl-1H-pyrimidin-4-one

Cat. No.: B7757510
M. Wt: 194.23 g/mol
InChI Key: HMAVWOFXKXDEEZ-UHFFFAOYSA-N
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Description

6-Methyl-2-piperazin-1-yl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-piperazin-1-yl-1H-pyrimidin-4-one typically involves the nucleophilic substitution reaction of a pyrimidine derivative with a piperazine derivative. One common method involves the reaction of 2-chloro-6-methylpyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-piperazin-1-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the piperazine or pyrimidine ring .

Scientific Research Applications

6-Methyl-2-piperazin-1-yl-1H-pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-2-piperazin-1-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial activities .

Comparison with Similar Compounds

  • 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
  • 4-Phenylpiperazin-1-yl-pyrimidine-5-carboxamide
  • 6-Methyl-2-thioxo-1H-pyrimidin-4-one

Uniqueness: 6-Methyl-2-piperazin-1-yl-1H-pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a piperazine moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methyl-2-piperazin-1-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAVWOFXKXDEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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